Antimicrobial Derivative Potency: 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide Exhibits Defined MIC Range
In a study synthesizing thiosemicarbazides, the derivative 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide, which is directly derived from 3-phenoxypropanehydrazide, demonstrated significant in vitro activity against Gram-positive bacterial species, with a Minimum Inhibitory Concentration (MIC) range of 12.5–50 μg/mL [1]. This contrasts with other derivatives in the same series, which did not exhibit such pronounced activity, highlighting the specific structural contribution of the 3-phenoxypropionyl core.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
|---|---|
| Target Compound Data | Derivative: 4-(4-chlorophenyl)-1-(3-phenoxypropionyl)-thiosemicarbazide, MIC = 12.5–50 μg/mL |
| Comparator Or Baseline | Other 4-alkyl/aryl-1-(3-phenoxypropionyl)-thiosemicarbazides in the same study (no specific quantitative data provided for inactive derivatives) |
| Quantified Difference | The 4-(4-chlorophenyl) derivative is reported to have a 'high level of activity' while others were less active or inactive, establishing a clear SAR benchmark. |
| Conditions | In vitro antibacterial susceptibility testing against Gram-positive species. |
Why This Matters
This quantitative MIC data provides a validated performance baseline for a 3-phenoxypropanehydrazide-derived molecule, which is critical for medicinal chemists designing antimicrobial libraries and optimizing lead compounds.
- [1] Wujec, M., Siwek, A., Kusmierz, E., & Stefanska, J. (2010). Synthesis and In Vitro Antimicrobial Evaluation of 4-alkyl/aryl-1-(3-phenoxypropionyl)-thiosemicarbazides. Letters in Drug Design & Discovery, 7(10), 737–742. https://doi.org/10.2174/1570180811007010737 View Source
